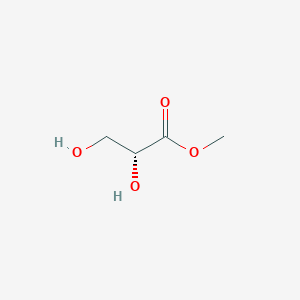

(R)-Methyl 2,3-dihydroxypropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

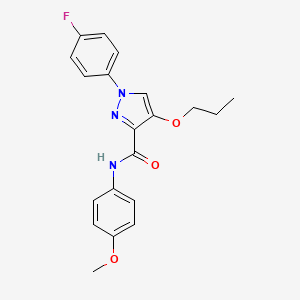

“®-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number: 18289-89-9 . It has a molecular weight of 120.11 . The IUPAC name for this compound is methyl (2R)-2,3-dihydroxypropanoate .

Molecular Structure Analysis

“®-Methyl 2,3-dihydroxypropanoate” contains a total of 15 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .

Physical and Chemical Properties Analysis

“®-Methyl 2,3-dihydroxypropanoate” is a colorless to pale-yellow to yellow-brown liquid . It has a density of 1.3±0.1 g/cm³ . The boiling point of this compound is 241.5±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.6±6.0 kJ/mol . The flash point is 103.7±11.7 °C .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Stereochemistry

(R)-Methyl 2,3-dihydroxypropanoate has been studied for its role in the enantioselective synthesis of various compounds. Rodriguez et al. (1993) prepared optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate, establishing their absolute stereochemistries by conversion into their 3-O-acetyl derivatives (Rodriguez, Markey, & Ziffer, 1993). Similarly, Drewes et al. (1992) used (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, further establishing the absolute configuration of its enantiomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Application in Material Science

Dong et al. (2015) synthesized novel 3,4-ethylenedioxythiophene (EDOT) derivatives using this compound. These derivatives were used to successfully recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, demonstrating its application in material science, particularly in the development of chiral electrodes (Dong et al., 2015).

Chiral Ligand Development

Omote et al. (2006) explored the use of this compound as a chiral auxiliary in asymmetric aldol reactions, demonstrating its utility in synthesizing chiral compounds (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).

Synthesis of Bioactive Compounds

In the field of bioactive compound synthesis, Muschallik et al. (2020) described the use of this compound in the synthesis of α-hydroxy ketones and vicinal diols, important building blocks for fine chemical synthesis (Muschallik, Molinnus, Jablonski, Kipp, Bongaerts, Pohl, Wagner, Schöning, Selmer, & Siegert, 2020).

Crystal Structure Analysis

Jovita et al. (2014) studied the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, contributing to the understanding of the molecular structure and interactions of such compounds (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2R)-2,3-dihydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2408384.png)

![N-[(4-methoxyphenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2408386.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)